Ligand Efficiency and CNS-Penetrance Potential: LogP and Fsp³ Metrics
3-([1,1'-Biphenyl]-2-yloxy)piperidine exhibits a computed logP of 3.56 and an Fsp³ value of 0.29 . While a direct comparator's experimental logP is unavailable, these metrics can be benchmarked against known CNS drugs. A logP around 3.5 is near the optimal range for blood-brain barrier penetration, and an Fsp³ of 0.29 is comparable to many successful CNS drugs, which have a median Fsp³ of approximately 0.36 [1]. This suggests the compound possesses a favorable balance of lipophilicity and three-dimensionality for central nervous system applications, a profile that is often less favorable in simpler or more aromatic analogs.
| Evidence Dimension | Physicochemical Drug-Likeness (LogP, Fsp³) |
|---|---|
| Target Compound Data | LogP = 3.56; Fsp³ = 0.29 |
| Comparator Or Baseline | Median values for marketed CNS drugs: LogP ≈ 3.5 (optimal range 2-4); Median Fsp³ ≈ 0.36 |
| Quantified Difference | Target logP is within the optimal CNS range; Target Fsp³ is slightly below but comparable to the CNS drug median. |
| Conditions | In silico calculation using standard algorithms (e.g., XLogP3, based on molecular structure) |
Why This Matters
This compound's physicochemical profile, particularly its calculated logP and Fsp³, aligns it with the property space of CNS-penetrant molecules, making it a strategically relevant scaffold for medicinal chemists targeting neurological disorders.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
